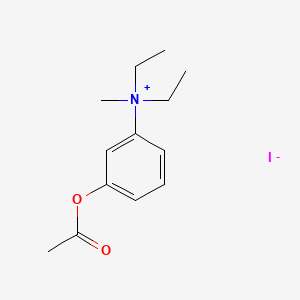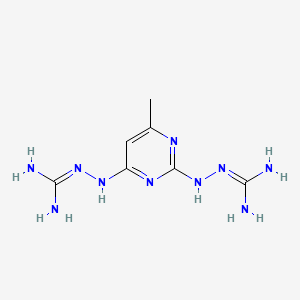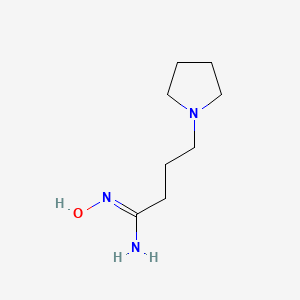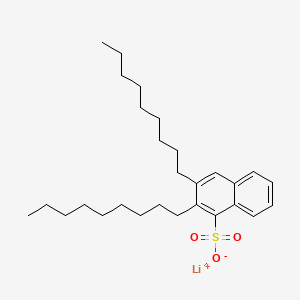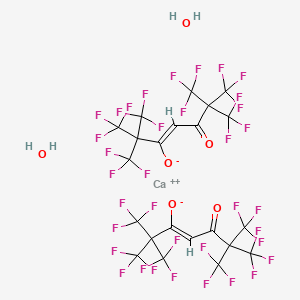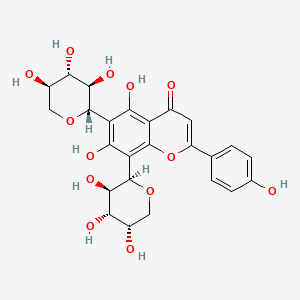
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is a flavonoid compound with significant antioxidant activity. It can be isolated from traditional Chinese medicine, specifically from the plant Tiepi Shihu . This compound is known for its potential health benefits and is a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside typically involves the extraction from natural sources rather than synthetic routes. It is isolated from plants like Tiepi Shihu using solvent extraction methods . The compound is then purified through various chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. The process involves large-scale extraction and purification techniques to isolate the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside has a wide range of scientific research applications :
Biology: The compound is investigated for its role in cellular processes and its potential to modulate various biological pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is explored for its use in developing natural antioxidants for food preservation and cosmetic formulations.
Mecanismo De Acción
The mechanism of action of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside involves its antioxidant activity . The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. It interacts with various molecular targets and pathways, including the modulation of signaling pathways involved in inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is similar to other flavonoid compounds such as:
- Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside
- Apigenin 6,8-di-C-alpha-L-arabinopyranoside
- Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (isoschaftoside)
- Apigenin 6-C-beta-D-glucopyranosyl-8-C-alpha-L-arabinopyranoside (schaftoside)
- Apigenin 6-C-beta-D-glucopyranosyl-8-C-beta-L-arabinopyranoside (neoschaftoside)
- Apigenin 6,8-di-C-beta-D-glucopyranoside (vicenin-2)
- Luteolin 6-C-beta-D-glucopyranoside (isoorientin)
- Luteolin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (isocarlinoside) .
Uniqueness
What sets this compound apart is its unique combination of sugar moieties attached to the flavonoid structure. This specific arrangement contributes to its distinct antioxidant properties and potential health benefits.
Propiedades
Fórmula molecular |
C25H26O13 |
|---|---|
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17+,18+,21-,22-,24+,25-/m1/s1 |
Clave InChI |
LDVNKZYMYPZDAI-LUCKJMCUSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


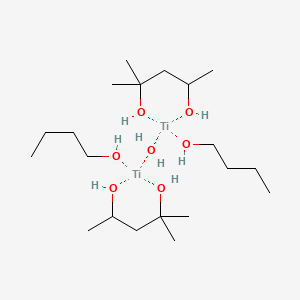
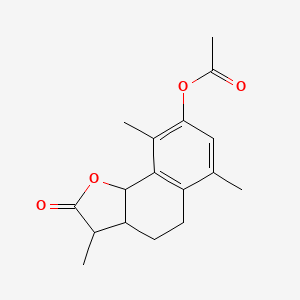
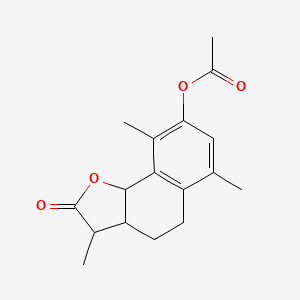
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)

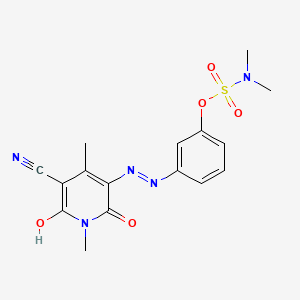
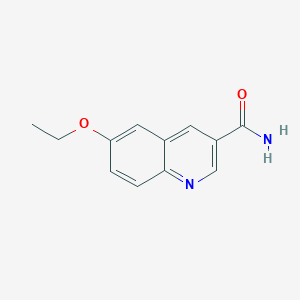
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
